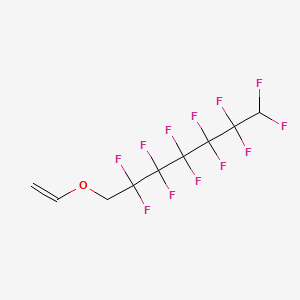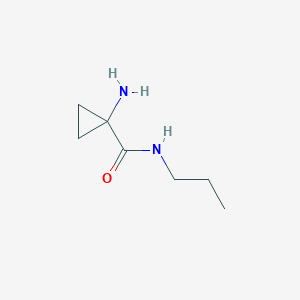
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(vinyloxy)heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(vinyloxy)heptane: is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms and a vinyloxy group, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(vinyloxy)heptane typically involves the introduction of fluorine atoms into a heptane backbone followed by the addition of a vinyloxy group. The reaction conditions often require the use of fluorinating agents and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The production process must ensure safety and efficiency to produce the compound in significant quantities.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(vinyloxy)heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as fluorinated alkanes.
Substitution: The vinyloxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include fluorinated alcohols, acids, alkanes, and various substituted derivatives.
Applications De Recherche Scientifique
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(vinyloxy)heptane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other fluorinated compounds and materials.
Biology: The compound’s unique properties make it useful in studying biological interactions with fluorinated molecules.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of specialized coatings, lubricants, and other materials that benefit from its fluorinated structure.
Comparaison Avec Des Composés Similaires
Similar Compounds:
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane: Another fluorinated compound with similar properties but a different structure.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol: A fluorinated diol with applications in surface functionalization and nanomaterials synthesis.
Uniqueness: 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(vinyloxy)heptane is unique due to its combination of multiple fluorine atoms and a vinyloxy group, providing distinct chemical and physical properties that make it valuable in various fields.
Propriétés
| 78971-81-0 | |
Formule moléculaire |
C9H6F12O |
Poids moléculaire |
358.12 g/mol |
Nom IUPAC |
7-ethenoxy-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane |
InChI |
InChI=1S/C9H6F12O/c1-2-22-3-5(12,13)7(16,17)9(20,21)8(18,19)6(14,15)4(10)11/h2,4H,1,3H2 |
Clé InChI |
PSLCNUISXILWOY-UHFFFAOYSA-N |
SMILES canonique |
C=COCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12082275.png)

![3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine](/img/structure/B12082286.png)
![6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12082290.png)




![6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12082314.png)

![2-[2-(3-Fluorophenyl)ethyl]benzoic acid](/img/structure/B12082330.png)
![triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-[(E)-tetracos-15-enoyl]sulfanylethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12082331.png)
![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate](/img/structure/B12082347.png)

